molecular formula C18H18N2O5S2 B2913114 methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034597-15-2

methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2913114
CAS No.: 2034597-15-2
M. Wt: 406.47
InChI Key: RSCDJHQDGHFCJP-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a furan ring, a thiophene ring, a sulfamoyl group, and a carbamate group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Thiophene rings can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the furan and thiophene rings could potentially make the compound aromatic and relatively stable .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound that can be derived from esters of furan and thiophene. Chadwick et al. (1973) provide a foundation for understanding the synthesis routes and reactions of such compounds. They describe methods to obtain furan and thiophen-2-carboxylic acids with various substituents, primarily halogen atoms, from readily available materials (Chadwick, D., Chambers, J., Meakins, G., & Snowden, R., 1973).

Antimicrobial Applications

This compound's structure is related to various antimicrobial agents. Hussein (2018) synthesized novel hybrids of sulfonamide carbamates, displaying potent antimicrobial activities against bacteria (Hussein, M. F., 2018). This suggests potential applications for similar structures in antimicrobial research.

Biological Activity

Carbamates, in general, have demonstrated a range of biological activities. For example, Rahmathullah et al. (1999) synthesized carbamate analogues with significant anti-Pneumocystis carinii activity, indicating the potential of carbamates in medicinal chemistry (Rahmathullah, S. M., Hall, J. E., Bender, B. C., McCurdy, D. R., Tidwell, R. R., & Boykin, D. W., 1999).

Material Science Applications

Compounds containing furan and thiophene units, similar in structure to this compound, have been utilized in material science. Kim et al. (2011) showed that phenothiazine derivatives with furan as a conjugated linker improved the performance of dye-sensitized solar cells (Kim, S. H., Kim, H. W., Sakong, C., Namgoong, J., Park, S. W., Ko, M., Lee, C., Lee, W., & Kim, J. P., 2011).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological activities .

Properties

IUPAC Name

methyl N-[4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-2-5-16(6-3-14)27(22,23)19-10-8-15-4-7-17(26-15)13-9-11-25-12-13/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCDJHQDGHFCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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